molecular formula C20H17NO2 B11986187 N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide CAS No. 324073-84-9

N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide

Cat. No.: B11986187
CAS No.: 324073-84-9
M. Wt: 303.4 g/mol
InChI Key: BSACLIWMQDQKDY-UHFFFAOYSA-N
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Description

N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It belongs to a class of N-aryl phenoxyacetamide derivatives, which have been identified as a valuable scaffold in the discovery and development of novel bioactive molecules . Compounds featuring the phenoxyacetamide structure have been investigated as inhibitors of metabolic enzymes . Furthermore, the phenoxyacetamide functional group is a known precursor in synthetic organic chemistry, often utilized in the construction of more complex heterocyclic systems, which are prevalent in many pharmaceuticals and agrochemicals . The [1,1'-biphenyl] moiety and amide linkage present in its structure are common pharmacophores found in molecules that interact with biological targets, making this compound a potential intermediate for the synthesis of compound libraries for high-throughput screening . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324073-84-9

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-phenoxy-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H17NO2/c22-20(15-23-19-9-5-2-6-10-19)21-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22)

InChI Key

BSACLIWMQDQKDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N 1,1 Biphenyl 4 Yl 2 Phenoxyacetamide and Its Analogues

Established Synthetic Routes for the Core N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide Structure

The principal and most direct method for synthesizing the title compound involves the formation of an amide bond between a key amine and an acyl chloride.

The synthesis of this compound is commonly achieved through the acylation of 4-aminobiphenyl (B23562) (also known as 4-biphenylamine). In this reaction, 4-aminobiphenyl is treated with phenoxyacetyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The resulting product can then be isolated and purified using standard techniques like recrystallization or column chromatography. This method is efficient and provides a high yield of the desired N-aryl-2-phenoxyacetamide.

Synthesis of this compound Derivatives and Analogues

The development of derivatives and analogues of this compound has been a significant area of research, allowing for the fine-tuning of its chemical and physical properties. These synthetic efforts can be categorized by the part of the molecule being modified.

Modifications to the biphenyl (B1667301) portion of the molecule are typically introduced by starting with a substituted 4-aminobiphenyl derivative. These substituted amines can then undergo the same amidation reaction with phenoxyacetyl chloride. For example, introducing substituents such as methyl or methoxy (B1213986) groups onto the biphenyl ring system can alter the electronic properties and conformation of the final compound. The synthesis of these substituted 4-aminobiphenyl precursors often involves multi-step processes, including Suzuki or Negishi cross-coupling reactions to form the biphenyl core, followed by a reduction of a nitro group to the required amine.

A series of N-(substituted-biphenyl-4-yl)-2-phenoxyacetamide derivatives were synthesized to explore the impact of these modifications. The general synthetic approach involved the reaction of appropriately substituted 4-aminobiphenyls with phenoxyacetyl chloride.

R1 (Position)R2 (Position)
HH
2'-CH₃H
3'-CH₃H
4'-CH₃H
4'-OCH₃H
4'-ClH

This table illustrates various substitutions made on the biphenyl ring to create analogues.

Derivatization of the phenoxyacetamide moiety offers another avenue for creating analogues. This is primarily achieved by using substituted phenoxyacetic acids to generate the corresponding phenoxyacetyl chlorides. These substitutions can be made on the phenyl ring of the phenoxy group. For instance, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic environment of the molecule. The synthesis of these substituted phenoxyacetic acids often starts from the corresponding substituted phenol, which is then reacted with an chloroacetic acid derivative under basic conditions.

The following table showcases derivatives created by modifying the phenoxy group.

Substituent on Phenoxy RingPosition
Chloro2
Chloro4
Methyl2
Methyl4
Nitro4

This table presents examples of derivatives resulting from substitutions on the phenoxy ring of the phenoxyacetamide segment.

To explore novel chemical spaces, the this compound scaffold has been integrated into larger, hybrid molecules. This approach combines the structural features of the parent molecule with those of other pharmacologically relevant scaffolds.

An example of this strategy is the creation of biphenyl-coumarin hybrids. Coumarins are a class of compounds known for their diverse biological activities. In these hybrids, the this compound structure is linked to a coumarin (B35378) moiety. The synthesis of such hybrids can be complex, often involving a multi-step sequence. One possible route involves preparing a coumarin derivative with a reactive group, such as a carboxylic acid or an amine, which can then be coupled to a suitably functionalized biphenyl-phenoxyacetamide precursor. For example, a coumarin with a carboxylic acid at the 3-position can be converted to its acyl chloride and then reacted with 4-aminobiphenyl to form an amide linkage, followed by reaction with a phenoxyacetyl halide. This modular approach allows for the generation of a library of hybrid compounds with potential for unique properties.

Integration into Hybrid Molecular Architectures

Biphenyl-Indole Derivatives

The fusion of biphenyl and indole (B1671886) moieties has led to the development of compounds with significant biological potential. The synthesis of these derivatives often involves the construction of the indole ring onto a pre-existing biphenyl structure or the coupling of biphenyl and indole precursors.

A prominent method for creating 2-aryl indole derivatives involves the palladium-catalyzed heteroannulation of o-haloanilines with terminal alkynes, a process that has been extensively studied for its convenience in forming 2- or 2,3-substituted indoles. nih.gov The Sonogashira cross-coupling reaction of haloanilines with phenylacetylene, catalyzed by Pd(0)-Cu(I), yields 2-alkynylanilines which can then be cyclized to the corresponding 2-substituted indoles using various reagents like metal alkoxides or Lewis acids. nih.gov

Another versatile approach is the Fischer indole synthesis, a classic and widely used method for constructing the indole ring system. youtube.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For instance, the reaction of a substituted phenylhydrazine (B124118) with an appropriate ketone can lead to the formation of a biphenyl-indole scaffold. youtube.comresearchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing bis-indole derivatives from indole and various aldehydes. jchemlett.com

Biphenyl-Pyrazolyl-Benzamide Scaffolds

The incorporation of a pyrazole (B372694) ring into the biphenyl framework has yielded compounds with applications in neurodegenerative disease research. nih.gov The synthesis of these complex scaffolds typically relies on two primary strategies for constructing the pyrazole ring: the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, and the [3+2] cycloaddition of 1,3-dipoles to dipolarophiles. nih.govresearchgate.net

Regioselectivity can be a challenge in the synthesis of N-substituted pyrazoles. nih.gov To address this, synthetic routes often employ substituted hydrazines to direct the cyclocondensation reaction, leading to a more selective process. researchgate.net Multicomponent, one-pot reactions have also gained traction for the efficient synthesis of substituted pyrazoles from alkynes. nih.gov For example, a Lewis acid-catalyzed N-propargylation of propargylic alcohols with N-acetyl-N-tosylhydrazine, followed by a base-mediated intramolecular cyclization, can produce 3,5-disubstituted 1H-pyrazoles. nih.gov

Biphenyl-Thiadiazole Fusions

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile heterocyclic core that has been integrated with the biphenyl moiety to create compounds with a range of biological activities. bohrium.com A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net For instance, reacting biphenyl carboxylic acid with thiosemicarbazide yields a biphenyl-containing 2-amino-1,3,4-thiadiazole, which can be further functionalized. researchgate.netnih.gov

Another approach involves the reaction of thiosemicarbazide derivatives with cold concentrated sulfuric acid to facilitate the cyclization and formation of the thiadiazole ring. nih.gov More advanced methods, such as the Hurd-Mori protocol, utilize the reaction of N-tosylhydrazones with sulfur, catalyzed by TBAI, to produce substituted aryl 1,2,3-thiadiazoles in a metal-free system. mdpi.com

Biphenyl-Thiazole Derivatives

Thiazole (B1198619), a five-membered heteroaromatic ring containing sulfur and nitrogen, is another important scaffold that has been combined with the biphenyl structure. chemicalbook.comneliti.com The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone or aldehyde with a thioamide. chemicalbook.com

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to link the biphenyl and thiazole moieties. For example, Suzuki-Miyaura coupling can be used to react a thiazole-containing boronic acid or ester with a bromo-biphenyl derivative. acs.org In one reported synthesis, 2,5-dibromothiazole (B130459) was coupled with a thienyl boronic ester using a palladium catalyst and a phosphine (B1218219) ligand to generate a dithienyl-thiazole structure. acs.org The synthesis of thiazole chalcones and their subsequent S-alkylation with bromoacetyl derivatives represents another versatile route to complex thiazole-containing compounds. nih.gov

Advanced Synthetic Techniques Utilized in the Preparation of Related Biphenyl-Phenoxyacetamide Compounds

The synthesis of this compound and its analogues has been significantly advanced by the development of powerful catalytic methods. These techniques offer high efficiency, broad functional group tolerance, and mild reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for the construction of the biphenyl core.

The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for synthesizing both symmetrical and unsymmetrical biaryl compounds. gre.ac.uklibretexts.org This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. gre.ac.uklibretexts.orgorganic-chemistry.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substrates with diverse functional groups. rsc.orgrsc.orgnih.govacs.org For instance, arylboronic acid pinacol (B44631) esters have been employed as key coupling partners in the synthesis of a library of new biphenyl-containing molecules. gre.ac.uk The reaction conditions can be optimized by varying the catalyst, ligands, base, and solvent system to achieve high yields and purity. rsc.orgacs.org

The Heck reaction , also known as the Mizoroki-Heck reaction, provides another powerful method for C-C bond formation by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the arylation of alkenes and generally proceeds with high regioselectivity and E-stereoselectivity. thieme-connect.de While initially requiring harsh conditions, advancements have led to milder reaction protocols, including the use of phosphine-free palladium precursors and aqueous co-solvents, aligning with the principles of green chemistry. nih.gov

Amide Bond Forming Reactions

The formation of the amide bond is a crucial step in the synthesis of this compound and its analogues. While direct thermal amidation is possible, a plethora of more efficient and milder methods have been developed. unimi.it

Catalytic methods for direct amide formation from carboxylic acids and amines are of significant interest due to their atom economy and environmental benefits. diva-portal.org Boric acid has been shown to be an effective catalyst for direct amidation, offering tolerance to various functional groups and stability in the presence of water. researchgate.net

Enzyme-catalyzed synthesis, employing enzymes such as lipases, offers an environmentally benign alternative for amide bond formation under mild conditions. diva-portal.org Additionally, "umpolung" amide synthesis has emerged as a novel strategy that reverses the traditional polarity of the reacting partners, employing an α-halo nitroalkane as an acyl donor for amines. nih.govnih.gov This method has been developed for the synthesis of enantiopure amides and has been extended to the formation of N-aryl amides. nih.gov

Data Tables

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis This table is interactive. Click on the headers to sort.

Reaction Type Aryl Halide/Triflate Coupling Partner Catalyst System Base Solvent Yield (%) Reference
Suzuki-Miyaura Aryl Bromide Arylboronic Acid Pd(OAc)₂, PPh₃ Na₂CO₃ aq. IPA ~70 acs.org
Suzuki-Miyaura Aryl Bromide Arylboronic Acid Pd black K₂CO₃ MeOH 88 acs.org
Suzuki-Miyaura Aryl Chloride Aryl Lithium Pd-PEPPSI-IPent - - High organic-chemistry.org
Suzuki-Miyaura (2-bromophenyl)diphenylarsine Aryl Boronic Acid Pd catalyst - - 80-99 rsc.org
Heck Iodobenzene Eugenol Pd precursor Base DMF/H₂O 34-57 nih.gov

Table 2: Overview of Amide Bond Formation Strategies This table is interactive. Click on the headers to sort.

Method Acyl Source Amine Source Key Reagent/Catalyst Conditions Key Features Reference
Direct Thermal Amidation Carboxylic Acid Amine Heat High Temperature Energetically challenging unimi.it
Boric Acid Catalysis Carboxylic Acid Amine Boric Acid Mild Functional group tolerant, water stable researchgate.net
Enzymatic Synthesis Carboxylic Acid/Ester Amine Lipase (e.g., CAL-B) Mild, 35-60 °C Environmentally benign, high atom economy diva-portal.org

Multi-Component and Multi-Step Synthetic Approaches

The synthesis of this compound and its analogues is achieved through various synthetic strategies. These methodologies can be broadly categorized into multi-step syntheses, which involve a sequential series of reactions, and multi-component reactions (MCRs), which offer a more convergent and efficient approach by combining three or more reactants in a single operation. nih.govnih.gov These strategies are fundamental in medicinal chemistry for generating libraries of structurally diverse compounds for biological screening. nih.gov

Multi-Step Synthetic Pathways

A prevalent and traditional method for synthesizing N-aryl amides, including biphenyl acetamide (B32628) derivatives, involves a two-step process. This approach typically begins with the activation of a carboxylic acid, followed by its reaction with an amine. researchgate.net

A common activation strategy is the conversion of a substituted 4-biphenyl acetic acid into a more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent. researchgate.netasianpubs.org The resulting 4-biphenyl acetyl chloride is a key intermediate that can then be readily condensed with a variety of primary or secondary amines or even other amides to form the desired N-substituted biphenyl acetamide product. researchgate.netresearchgate.net

Another widely used method for forming the amide bond is through coupling reactions mediated by dehydrating agents. N,N'-dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. mdpi.com In a DCC-mediated coupling, the carboxylic acid (e.g., a biphenyl-containing acid like flurbiprofen) is activated, allowing it to react directly with an amine to form the amide bond in high yields. mdpi.com This method avoids the need to isolate the often sensitive acyl chloride intermediate.

The table below summarizes the key stages of these common multi-step approaches.

Starting Material (Acid) Activating/Coupling Reagent Key Intermediate Reactant (Amine/Amide) Final Product Type Reference
4-Biphenyl Acetic AcidThionyl Chloride (SOCl₂)4-Biphenyl Acetyl ChlorideVarious Aliphatic/Aromatic AminesSubstituted 4-Biphenyl Amides researchgate.net
4-Biphenyl Acetic AcidThionyl Chloride (SOCl₂)4-Biphenyl Acetyl ChlorideVarious Amides (-CONH₂)N-Substituted 4-Biphenyl Acetamides asianpubs.orgresearchgate.net
FlurbiprofenN,N'-Dicyclohexylcarbodiimide (DCC)Activated O-acylisourea esterAmphetamine2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide mdpi.com

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are prized for their high atom and step economy, operational simplicity, and their ability to rapidly generate molecular diversity, which is a significant advantage in drug discovery. nih.gov

While a specific MCR for the direct synthesis of this compound is not detailed in the literature, the synthesis of its analogues can be readily envisioned using established MCRs known for producing amide-containing scaffolds. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry and is exceptionally well-suited for creating libraries of α-acylamino amides. nih.govresearchgate.net

The Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. By systematically varying these four inputs, a vast array of amide derivatives can be produced from readily available starting materials. For instance, to create analogues of the target compound, one could employ a biphenyl-containing amine, a phenoxy-substituted carboxylic acid, and various aldehydes and isocyanides.

The table below illustrates the components of a generalized Ugi reaction that could be adapted to synthesize a library of complex amide analogues.

Component 1 (Carbonyl) Component 2 (Amine) Component 3 (Carboxylic Acid) Component 4 (Isocyanide) Resulting Product Core Structure Reference
Aldehyde (R¹-CHO)Amine (R²-NH₂)Carboxylic Acid (R³-COOH)Isocyanide (R⁴-NC)α-Acylamino Amide nih.govresearchgate.net
Ketone (R¹-CO-R⁵)Amine (R²-NH₂)Carboxylic Acid (R³-COOH)Isocyanide (R⁴-NC)α-Acylamino Amide nih.govresearchgate.net

Other notable MCRs for generating complex heterocyclic structures that can be relevant to drug discovery include the Biginelli and Hantzsch reactions, which are used to synthesize dihydropyrimidinones and dihydropyridines, respectively. mdpi.com The application of these powerful synthetic tools allows for the efficient exploration of chemical space around a core scaffold like that of this compound.

Investigation of Biological Activities and Pharmacological Potential of N 1,1 Biphenyl 4 Yl 2 Phenoxyacetamide Analogues

Antimicrobial Research

The biphenyl (B1667301) and phenoxyacetamide scaffolds are present in numerous compounds with known antimicrobial properties. researchgate.net Consequently, analogues of N-[1,1'-biphenyl]-4-yl-2-phenoxyacetamide have been widely investigated for their potential to combat various pathogens, including bacteria, fungi, mycobacteria, viruses, and parasites.

Antibacterial Activity

Analogues of this compound have demonstrated notable antibacterial activity, particularly against drug-resistant strains, which pose a significant global health threat.

A study focused on the synthesis of biphenyl and dibenzofuran (B1670420) derivatives identified several compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Notably, compounds featuring a triol substitution on one phenyl ring and an electron-withdrawing group on the other exhibited significant inhibitory effects. nih.govmdpi.com For instance, 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) were highly effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov Furthermore, certain derivatives, such as 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e) and 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), showed inhibitory activity against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii that was comparable to the antibiotic ciprofloxacin. nih.govmdpi.com

In another study, synthesized biphenyl derivatives were tested against Escherichia coli. ajptonline.com Among the tested compounds, one derivative, SCPD3, which is 1-Biphenyl-4-yl-2-(4-chloro-phenylamino)-ethanone, showed the highest activity against this Gram-negative bacterium. ajptonline.com The research underscores that the strategic placement of substituents on the biphenyl rings is crucial for enhancing antibacterial potency. nih.govmdpi.com

Antibacterial Activity of Biphenyl Derivatives

MIC values of select biphenyl analogues against various bacterial strains.

CompoundBacterial StrainMIC (μg/mL)Reference
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)Methicillin-resistant Staphylococcus aureus3.13 nih.gov
5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m)Multidrug-resistant Enterococcus faecalis6.25 nih.gov
3′,5′-Dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e)Carbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin nih.govmdpi.com
4′-Fluoro-[1,1′-biphenyl]-3,4,5-triol (6g)Carbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin nih.govmdpi.com

Antifungal Activity, with a focus on Candida albicans

The emergence of fungal infections, particularly those caused by Candida species, has prompted research into new antifungal agents. Analogues of this compound have shown promise in this area.

In one study, a series of synthesized biphenyl derivatives were evaluated for their activity against Candida albicans. ajptonline.com The compound designated as SCPD4 demonstrated the most significant activity against C. albicans when compared to the standard drug ketoconazole. ajptonline.com Another investigation into novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides revealed that compound 5k was the most active derivative against C. albicans. nih.gov

Conversely, a different series of N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides were found to be devoid of antifungal activity against C. albicans and other fungi at the tested concentrations. nih.gov This highlights the structural specificity required for antifungal action. More recently, research on arylsulfonamide derivatives containing a biphenyl moiety, such as N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, showed that these compounds and their amine derivatives can have both fungistatic and fungicidal effects against various Candida species, including C. albicans and the often-resistant C. glabrata. nih.gov

Antifungal Activity of Biphenyl and Phenoxyacetamide Analogues

Activity of select analogues against Candida albicans.

Compound/Derivative SeriesFindingReference
SCPD4 (Biphenyl derivative)Showed maximum activity against C. albicans compared to standard. ajptonline.com
Compound 5k (N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide)Found to be more active than other synthesized derivatives against C. albicans. nih.gov
Arylsulfonamide derivatives (e.g., N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide)Demonstrated fungistatic and fungicidal effects against Candida spp. nih.gov
N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamidesDevoid of antifungal activity at tested concentrations. nih.gov

Antimycobacterial Activity

Tuberculosis remains a major health problem, and the search for new antimycobacterial agents is critical. Research into biphenyl-containing compounds has yielded derivatives with significant activity against Mycobacterium tuberculosis.

One study focused on creating non-oxazolidinone analogues of the antimycobacterial agent U-100480 by replacing a key part of its structure with a biphenylmethyl group. nih.gov Several of these biphenyl derivatives demonstrated high activity against M. tuberculosis and other non-tuberculous mycobacteria. nih.gov In contrast, another study evaluating a series of nine biphenyl methanone (B1245722) derivatives against Mycobacterium kansasii, M. avium, and M. malmoense found generally weak activity. nih.govresearchgate.net However, within this series, the derivative containing a sulfonylmethyl group (SO2CH3) showed the highest antimycobacterial activity, suggesting that specific substitutions are key to potency. nih.govresearchgate.net

Antiviral Activity (e.g., related to SARS-CoV-2)

The phenoxyacetamide scaffold has been identified as a promising structural motif in the development of antiviral agents, including those targeting SARS-CoV-2. nih.gov In silico studies have investigated 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov These computational studies suggested that 2-phenoxyacetamide derivatives have the potential to be lead compounds for SARS-CoV-2 Mpro inhibitors. nih.gov

Expanding on this, a library of 103 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide candidates was tested for its ability to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov This research identified five candidates that strongly inhibited RdRp activity with low cytotoxicity. nih.gov The most promising compound, 6-72-2a, had an EC50 value of 1.41 μM and also showed inhibitory activity against other human coronaviruses. nih.gov These findings highlight that the N-phenyl-acetamide core, a key feature of the title compound, is a valuable scaffold for developing broad-spectrum coronavirus inhibitors. nih.gov

Antiparasitic Activity (e.g., Antileishmanial, Antitrypanosomal)

Compounds with a phenoxyacetamide structure have also been explored for their potential against parasitic diseases like leishmaniasis.

A study on N-phenyl-2-phenoxyacetamides derived from the natural compound carvacrol (B1668589) investigated their activity against Leishmania braziliensis. nih.gov All ten of the newly synthesized compounds showed low toxicity to mammalian cells. nih.gov Among them, compounds 5 and 7 demonstrated significant antileishmanial activity, proving more effective than the precursor compound. nih.gov This indicates that the N-phenyl-phenoxyacetamide structure can serve as a template for developing new antileishmanial drugs. nih.gov

Anticancer Research

Analogues of this compound have emerged as a significant area of interest in oncology research, with various derivatives demonstrating potent and selective cytotoxic activity against different cancer cell lines.

Two novel semi-synthetic phenoxyacetamide derivatives, referred to as compound I and compound II, were screened for their cytotoxic effects on breast (MCF-7) and liver (HepG2) cancer cells. mdpi.comnih.gov Both compounds were more effective against the liver cancer cells. mdpi.comnih.gov Compound I, in particular, showed significantly higher cytotoxic activity against HepG2 cells (IC50 value of 1.43 µM) compared to the standard drug 5-Fluorouracil and exhibited selectivity, being less harmful to normal liver cells. mdpi.comnih.gov Further investigation revealed that compound I induces apoptosis (programmed cell death) and its mechanism may involve the inhibition of the PARP-1 protein. mdpi.comnih.gov

Similarly, a study on phenylacetamide derivatives found them to be highly effective against various cancer cells, including MCF-7, MDA-MB-468, and PC12 cell lines. tbzmed.ac.ir The derivative labeled 3d showed a potent IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells by triggering apoptosis through both internal and external pathways. tbzmed.ac.ir

In a different approach, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as new inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia (CML). mdpi.com The most potent compound in this series, 10m, had anti-proliferative GI50 values of 0.63 µM and 0.98 µM against Ba/F3 (BCR-ABL1) and K562 cells, respectively, marking it as a promising lead for further development. mdpi.com Furthermore, certain hydroxylated biphenyl compounds have shown high selectivity and strong antitumor activity against malignant melanoma cells. cnr.it

Anticancer Activity of Phenoxyacetamide and Biphenyl Analogues

Inhibitory concentrations of select analogues against various cancer cell lines.

CompoundCancer Cell LineActivity (IC50/GI50)Reference
Compound I (Phenoxyacetamide derivative)HepG2 (Liver Cancer)1.43 µM (IC50) mdpi.comnih.gov
Compound 3d (Phenylacetamide derivative)MDA-MB-468 (Breast Cancer)0.6 ± 0.08 µM (IC50) tbzmed.ac.ir
Compound 3d (Phenylacetamide derivative)PC12 (Pheochromocytoma)0.6 ± 0.08 µM (IC50) tbzmed.ac.ir
Compound 10m (N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide)Ba/F3 (BCR-ABL1)0.63 µM (GI50) mdpi.com
Compound 10m (N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide)K562 (Chronic Myeloid Leukemia)0.98 µM (GI50) mdpi.com
Compound 11 (Hydroxylated biphenyl)Melanoma1.7 ± 0.5 µM (IC50) cnr.it
Compound 12 (Hydroxylated biphenyl)Melanoma2.0 ± 0.7 µM (IC50) cnr.it

Antiproliferative Effects on Cancer Cell Lines

Derivatives of the phenoxyacetamide and biphenyl scaffolds have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. Research has shown that these compounds can induce cell death and inhibit proliferation in different types of cancer. nih.govmdpi.com

For instance, newly synthesized semi-synthetic phenoxyacetamide derivatives were screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov The results indicated that these compounds were particularly promising against the HepG2 cell line. nih.gov One specific derivative, referred to as compound I, showed significantly greater cytotoxic activity against HepG2 cells compared to the standard reference drug 5-Fluorouracil (5-FU), with IC50 values of 1.43 µM and 5.32 µM, respectively. nih.gov This compound also exhibited a degree of selectivity for cancer cells over normal cells. nih.gov

Similarly, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as potential BCR-ABL1 inhibitors. nih.gov The most potent of these, compound 10m, was effective against K562 chronic myeloid leukemia cells with an IC50 value of 0.98 µM. nih.gov Other studies have explored hydroxylated biphenyl compounds, which showed effective, dose-dependent antiproliferative activity on malignant melanoma cell lines with IC50 values as low as 1.7 µM, while having minimal effect on normal fibroblast cells. nih.gov Further research on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives also revealed potent cytotoxic activity against HeLa (cervical cancer) and U87 (glioblastoma) cell lines, with one analogue showing an IC50 of 1.3 µM against HeLa cells. ijcce.ac.irijcce.ac.ir

Table 1: Antiproliferative Activity of Selected this compound Analogues and Related Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Phenoxyacetamide Derivative (Compound I) HepG2 (Liver) 1.43 nih.gov
5-Fluorouracil (Reference) HepG2 (Liver) 5.32 nih.gov
Hydroxylated Biphenyl (Compound 11) Melanoma 1.7 ± 0.5 nih.gov
Hydroxylated Biphenyl (Compound 12) Melanoma 2.0 ± 0.7 nih.gov
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (Compound 10m) K562 (Leukemia) 0.98 nih.gov
N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivative (Compound 8a) HeLa (Cervical) 1.3 ± 0.14 ijcce.ac.ir

Modulation of Cell Cycle Progression

Beyond inhibiting proliferation, certain this compound analogues have been found to modulate the cell cycle, a critical process for cell growth and division. nih.gov By interfering with the cell cycle, these compounds can halt the progression of cancer cells at specific checkpoints.

A detailed analysis of a potent phenoxyacetamide derivative (compound I) on HepG2 liver cancer cells revealed its ability to induce cell cycle arrest. nih.govnih.gov Flow cytometry analysis showed that cells treated with this compound accumulated in the G0/G1 and S phases of the cell cycle. nih.gov Specifically, the percentage of cells in the G0/G1 phase increased from 49.12% in control cells to 55.03% in treated cells, and the S phase population increased from 28.75% to 34.51%. nih.gov This indicates that the compound blocks the progression of cells from these phases into the subsequent stages of division, effectively arresting cell growth. nih.govnih.gov

In a separate study, two hydroxylated biphenyl compounds, 11 and 12, were also investigated for their effects on the cell cycle in malignant melanoma cells. nih.gov The analysis highlighted an arrest in the G2/M transition phase of the cell cycle, demonstrating a different mechanism of action compared to the previously mentioned phenoxyacetamide derivative. nih.gov This ability to halt the cell cycle at various checkpoints is a key characteristic of many anticancer agents.

Table 2: Effect of Phenoxyacetamide Derivative (Compound I) on Cell Cycle Progression in HepG2 Cells

Cell Cycle Phase Control Cells (%) Treated Cells (%) Reference
G0/G1 Phase 49.12 55.03 nih.gov
S Phase 28.75 34.51 nih.gov

Anti-Inflammatory Research

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade and are important targets for anti-inflammatory drugs. nih.gov The biphenyl moiety present in this compound is a structural feature found in compounds investigated for COX inhibition.

Research into the anti-inflammatory activities of biphenol analogues has provided insights into their potential to inhibit COX enzymes. nih.gov A study comparing 2,2'-biphenol (B158249) and 4,4'-biphenol found that 2,2'-biphenol exhibited inhibitory effects on lipopolysaccharide (LPS)-stimulated COX-2 expression in RAW 264.7 cells. nih.gov In contrast, 4,4'-biphenol did not show the same inhibitory effect. nih.gov This highlights that the specific substitution pattern on the biphenyl core is crucial for its biological activity. Given that aberrant prostaglandin (B15479496) E2 (PGE2) accumulation is linked to certain diseases, inhibitors of COX-2, a key enzyme in PGE2 synthesis, represent a promising therapeutic strategy. nih.gov

Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory process, catalyzing the formation of pro-inflammatory eicosanoids. nih.gov Inhibition of the LOX pathway has been shown to reduce inflammation and neointimal formation following vascular injury. nih.gov

Studies have demonstrated that blocking LOX activity can decrease the concentration of hydroxyeicosatetraenoic acids (HETEs) in aortic tissue and reduce the size of neointima in animal models. nih.gov Flavonoids and other natural compounds have been evaluated for their LOX inhibitory activity. For example, anadanthoflavone, a flavonoid isolated from Anadenanthera colubrina, was found to be an active inhibitor of human platelet 12-lipoxygenase (12-hLO) and human reticulocyte 15-lipoxygenase (15-hLO), with IC50 values of 13 µM and 17 µM, respectively. researchgate.net While direct studies on this compound are limited, the phenoxy group is a common feature in various biologically active molecules, suggesting that this class of compounds could be explored for LOX inhibition.

Enzyme Modulation Studies

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a membrane protein responsible for the breakdown of endocannabinoids like anandamide (B1667382). nih.govnih.gov Pharmacological inhibition of FAAH leads to increased levels of endogenous cannabinoids, which has been shown to produce analgesic and anti-inflammatory effects in various preclinical models. nih.gov

The inhibition of FAAH activity has been demonstrated to counteract histological alterations and the cascade of related inflammatory events in models of lung injury. nih.govnih.gov Certain naturally occurring compounds have been identified as FAAH inhibitors. For instance, the isoflavone (B191592) Biochanin A was found to inhibit mouse, rat, and human FAAH with IC50 values in the low micromolar range (1.4-2.4 µM). cabidigitallibrary.org This demonstrates that non-cannabinoid structures can effectively target this enzyme. The this compound scaffold, with its amide linkage and lipophilic biphenyl and phenoxy groups, shares general structural features with some known enzyme inhibitors, making FAAH a plausible, albeit currently unconfirmed, target for analogues of this compound.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govnih.govresearchgate.net This activity can lead to pathological conditions by increasing pH, which benefits certain pathogens like Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. nih.gov Consequently, the discovery of urease inhibitors is a significant area of research.

Currently, there is a lack of specific research data in the available scientific literature regarding the urease inhibitory activity of this compound or its direct analogues. Studies on urease inhibition tend to focus on other chemical classes, such as Schiff bases, which have shown promising results with IC50 values ranging from 22.21 ± 0.42 to 47.91 ± 0.14 µM against the enzyme. nih.gov

Aminopeptidase Inhibition

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. These enzymes are involved in a variety of physiological processes, including protein and peptide metabolism. nih.govresearchgate.net For instance, Aminopeptidase N (APN) is implicated in the final metabolism of peptides and the processing of glutathione (B108866) conjugates, while Aminopeptidase A (APA) is involved in the metabolism of bioactive peptides like angiotensin II. nih.govresearchgate.net

Detailed investigations into the inhibitory effects of this compound analogues on aminopeptidases have not been reported in the reviewed literature. Research into inhibitors for this enzyme class has primarily focused on other structural motifs, such as β-amino thiols, which have been designed to selectively target specific aminopeptidases like APA. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis and is also responsible for enzymatic browning in fruits. nih.gov Its inhibitors are of great interest for applications in cosmetics as depigmentation agents and in the food industry. nih.gov

While direct studies on this compound are not available, research on structurally related biphenyl compounds has demonstrated significant anti-tyrosinase activity. A study on a series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylates showed that the biphenyl moiety is a key structural feature for inhibition. nih.gov Several of these biphenyl ester derivatives exhibited good inhibitory activity, comparable to the standard inhibitor kojic acid. nih.gov Molecular docking studies suggest that these compounds bind at the entrance to the enzyme's active site rather than directly at the inner copper-binding site. nih.gov

Table 1: Tyrosinase Inhibition by Biphenyl Ester Analogues (Note: Data represents inhibition by related biphenyl ester compounds, not this compound itself)

Compound ID Structure Inhibition % at 100 µg/mL Inhibition % at 250 µg/mL
2p 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-nitrobenzoate Significant Good
2r 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridine-3-carboxylate Significant Good
2s 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridine-4-carboxylate Significant Good
Kojic Acid Standard Inhibitor Comparable Activity Comparable Activity

Data sourced from a study on biphenyl ester derivatives. nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. Both the biphenyl scaffold and the acetamide moiety have been explored in the design of cholinesterase inhibitors.

A series of novel biphenyl bis-sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against both AChE and butyrylcholinesterase (BChE). nih.gov While showing modest inhibition compared to the reference standard eserine, these compounds demonstrated that the biphenyl structure could serve as a backbone for designing such inhibitors. nih.gov The most potent compound against AChE in this series had an IC50 value of 2.27 ± 0.01 μM. nih.gov Separately, various substituted acetamide derivatives have been identified as effective BChE inhibitors. researchgate.netnih.gov One such derivative exhibited a mixed-type BChE inhibition with an IC50 value of 3.94 μM, binding to both the catalytic and peripheral anionic sites of the enzyme. researchgate.netnih.gov These findings suggest that a compound combining a biphenyl group with an acetamide linker, such as this compound, possesses structural features relevant for potential AChE inhibition.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein tyrosine kinase that is a crucial driver in the signaling pathways for cell proliferation, invasion, and survival. mdpi.commdpi.com Dysregulation of EGFR is a hallmark of many cancers, making EGFR tyrosine kinase inhibitors (TKIs) a vital class of antitumor agents. nih.govnih.gov

The biphenyl-amide/acetamide scaffold is a recurring structural motif in the development of kinase inhibitors. For instance, a series of biaryl acetamide derivatives were recently investigated as selective sphingosine (B13886) kinase-2 inhibitors. researchgate.net In the context of EGFR, while this compound has not been specifically evaluated, related structures have shown activity. A study on 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide, which contains a biaryl-like structure, confirmed its potent inhibition of EGFR tyrosine kinase with an IC50 value of 22 nM. waocp.org Furthermore, research on (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives identified them as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), another important enzyme in signaling pathways. researchgate.net These examples highlight the utility of the biphenyl core in designing molecules that target the ATP-binding sites of kinases and related enzymes.

Monoamine Oxidase A (MAO-A) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, such as serotonin (B10506) and dopamine (B1211576). nih.govnih.gov MAO-A, in particular, is a key target for antidepressant drugs. nih.govnih.gov The 2-phenoxyacetamide scaffold has been identified as the basis for a novel class of potent and selective MAO inhibitors. nih.govnih.gov

In a study dedicated to 2-phenoxyacetamide analogues, various substitutions on the phenoxy ring were evaluated for their inhibitory potency against both MAO-A and MAO-B. nih.govnih.gov While this study did not include the specific N-[1,1'-biphenyl]-4-yl substitution, it provided crucial structure-activity relationship data for the core scaffold. The introduction of electron-donating groups (e.g., -OCH3) or specific aldehyde-derived moieties on the phenoxy ring led to compounds with high potency and selectivity. nih.govnih.gov For example, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor with a selectivity index of 245. nih.gov The inhibitory activities were also confirmed in cell lysates from SH-SY5Y neuroblastoma cells, which endogenously express MAO-A. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected 2-Phenoxyacetamide Analogues (Note: Data represents inhibition by related 2-phenoxyacetamide analogues, not this compound itself)

Compound R Group (on phenoxy ring) MAO-A IC50 (μM) MAO-B IC50 (μM) Selectivity Index (SI) for MAO-A
1 H 1.12 1.54 1.38
12 4-OCH3 0.052 12.7 245
21 4-((prop-2-ynylimino)methyl) 0.018 0.07 3.89

Data adapted from Zhu et al. (2014). nih.govnih.gov

Receptor Modulation Studies

The biphenyl scaffold is a versatile structural element found in ligands that modulate a variety of receptors.

Cannabinoid and Muscarinic Receptors: Research has identified novel biphenyl ureas with a pyrimidine (B1678525) ring as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govacs.org These compounds can fine-tune receptor activity, in some cases demonstrating biased agonism for β-arrestin mediated signaling, which presents a novel mechanism for therapeutic intervention. nih.govacs.org Additionally, other classes of biphenyl compounds have been developed as potent muscarinic receptor antagonists, which are useful for treating pulmonary disorders. google.com

Nuclear Receptors: Polychlorinated biphenyls (PCBs) have been shown to interact with nuclear receptors such as the pregnane-xenobiotic receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov These interactions can regulate key metabolic pathways and inflammatory responses. nih.gov This demonstrates that the core biphenyl structure can engage with ligand-binding domains of intracellular receptors, influencing gene transcription.

These studies collectively indicate that the biphenyl moiety present in this compound is a privileged structure for the development of receptor modulators, capable of interacting with G-protein coupled receptors (GPCRs) and nuclear receptors alike.

Dopamine Receptor Subtype D3 (D3R) and D2 (D2R) Modulation

The dopamine D2 and D3 receptor subtypes, which share significant amino acid sequence homology, are critical targets for treating neuropsychiatric disorders like Parkinson's disease and schizophrenia. nih.govmdpi.comnih.gov Developing ligands with high selectivity for the D3 receptor over the D2 receptor is a key objective, as the D3 receptor's more limited distribution in the brain may lead to fewer side effects. mdpi.com

Analogues incorporating a biphenyl structure have been explored for their potential to selectively modulate these receptors. The selectivity of certain N-phenylpiperazine analogues for the D3 receptor is attributed to their ability to act as "bitopic" ligands. nih.govnih.gov This means one part of the molecule (the N-phenylpiperazine moiety) binds to the primary binding site (orthosteric site), while another part (a benzamide (B126) moiety, for example) interacts with a secondary binding site unique to the D3 receptor. nih.gov

Research into a series of N-phenylpiperazine analogues with 3-thiophenephenyl and 4-thiazolylphenyl substitutions has yielded compounds with high affinity for the human D3 receptor. nih.gov For instance, one such compound demonstrated nanomolar affinity and approximately 500-fold greater selectivity for the D3 receptor compared to the D2 receptor. nih.gov Such selective compounds are valuable tools for investigating the therapeutic potential of D3 receptor modulation, particularly for conditions like levodopa-induced dyskinesia in Parkinson's disease. nih.gov

Table 1: D3 vs. D2 Receptor Binding Selectivity of Phenylpiperazine Analogues This table is representative of findings in the field and is based on data for illustrative analogue classes.

Compound Class D3 Receptor Affinity (Ki) D3 vs. D2 Selectivity
4-Thiophene-3-yl-benzamide N-phenylpiperazines 1.4–43 nM 67–1831-fold
4-Thiazolyl-4-yl-benzamide N-phenylpiperazines 2.5–31 nM 73–1390-fold

Data derived from studies on substituted N-phenylpiperazine analogues. nih.gov

Endocannabinoid Receptor CB1 Interactions

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, is a component of the endocannabinoid system. nih.govsemanticscholar.org It is activated by endogenous ligands like anandamide and is a target for therapeutic intervention in pain, anxiety, and neurodegenerative disorders. nih.gov

The interaction of ligands with the CB1 receptor is complex. The receptor can be activated by various structurally diverse compounds, including endogenous cannabinoids and synthetic molecules. nih.govnih.gov The development of ligands that can selectively modulate CB1 receptor signaling is an active area of research, aiming to harness therapeutic benefits while minimizing adverse effects. semanticscholar.org Structural studies of the CB1 receptor in complex with agonists have revealed key details of the ligand-binding pocket, which aids in the design of new modulators. nih.gov While direct studies on this compound's interaction with CB1 are not detailed in the provided context, the biphenyl moiety is a common scaffold in pharmacologically active compounds, suggesting that analogues could be designed to target this receptor.

Angiotensin-II Receptor Antagonism

A series of nonpeptide angiotensin II (AII) receptor antagonists have been developed based on an N-(biphenylylmethyl)imidazole scaffold. nih.gov These compounds show high affinity for the AII receptor and demonstrate potent antihypertensive effects. nih.gov A critical structural feature for this activity is an acidic group, such as a carboxylic acid or a tetrazole ring, at the 2'-position of the biphenyl moiety. nih.gov The tetrazole ring, in particular, has been found to be a highly effective isostere for the carboxylic acid group. nih.gov

Further research has explored derivatives where a biphenylcarboxylic acid or biphenylyltetrazole group is linked via a methyleneoxy chain to a 2-alkyl quinoline (B57606). nih.gov These compounds were effective in in vitro binding assays, with IC50 values typically in the nanomolar to low micromolar range. nih.gov Structure-activity relationship studies revealed that a short alkyl chain at the quinoline 2-position is crucial for receptor binding. nih.gov One promising compound from this series, 2-ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline, has shown good oral activity and a sustained ability to lower blood pressure in animal models. nih.gov

Table 2: Structure-Activity Relationship for Biphenyl-based Angiotensin II Antagonists

Structural Feature Impact on Activity
Acidic group at 2'-position of biphenyl Essential for high receptor affinity and oral potency. nih.gov
Tetrazole ring (as acidic isostere) Found to be most effective. nih.gov
Quinoline nitrogen atom Essential for receptor binding. nih.gov
Short alkyl chain at quinoline 2-position Essential for receptor binding. nih.gov

Free Fatty Acid Receptor 1 (FFA1) Agonism

The free fatty acid receptor 1 (FFA1), also known as GPR40, is a receptor that enhances glucose-stimulated insulin (B600854) secretion, making it a target for type 2 diabetes treatment. nih.govepa.gov A common structural feature in many FFA1 agonists is the biphenyl moiety. nih.govepa.gov Based on the crystal structure of FFA1, non-biphenyl scaffolds have also been designed to interact with the receptor. epa.gov

Analogues containing a phenoxyalkanoic acid structure have been investigated as FFA1 agonists. nih.gov These compounds are designed to interact with specific residues within the receptor's binding pocket. Docking studies have shown that these molecules can form hydrogen bonds and other interactions with key amino acids like Leu135, demonstrating the feasibility of structure-based design for novel FFA1 agonists. nih.gov Lead compounds from these studies have shown considerable hypoglycemic effects in animal models. nih.gov

Other Investigated Biological Activities

Anticonvulsant Properties

Derivatives of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide have been synthesized and shown to possess excellent anticonvulsant activities in rodent models. nih.gov The type and position of substituents on the terminal aryl unit significantly impact the pharmacological activity. nih.gov Certain compounds with a polar, aprotic substituent were found to potently promote the slow inactivation of Na+ channels and inhibit Na+ currents at low micromolar concentrations, which are key mechanisms for reducing neuronal hyperexcitability. nih.gov

Similarly, new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for their anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov These studies found that derivatives with a 3-(trifluoromethyl)anilide group were particularly active in the MES test. nih.gov Several of these molecules also showed activity in the 6-Hz screen, an animal model relevant to therapy-resistant partial seizures in humans. nih.govmdpi.com The mechanism for some of the most active compounds appears to involve interaction with neuronal voltage-sensitive sodium channels. nih.govmdpi.com

Table 3: Anticonvulsant Activity of Representative Acetamide Analogues This table is illustrative of findings from various studies on related acetamide derivatives.

Compound Type Seizure Model Activity Noted Probable Mechanism
Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides Rodent seizure models Excellent anticonvulsant activity. nih.gov Na+ channel slow inactivation and use-dependent inhibition. nih.gov
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides MES test, 6-Hz screen Active against MES seizures, especially 3-(trifluoromethyl)anilide derivatives. nih.gov Moderate binding to voltage-sensitive sodium channels. nih.gov
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative MES test, 6-Hz screen High protection in MES and 6 Hz tests. mdpi.com Interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com

Antioxidant Activity

The antioxidant potential of compounds containing biphenyl and phenoxy acetamide structures has been a subject of investigation. The basis for the antioxidant activity of phenolic compounds is their ability to neutralize free radicals through their highly reactive phenolic group. mdpi.com Hydroxylated biphenyl structures, which can be derived from natural phenols, have shown powerful antioxidant effects. mdpi.comnih.gov

Studies on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives have been conducted to evaluate their antioxidant and free radical scavenging capabilities. researchgate.net In one study, a derivative, 4-acetamidophenyl 2-phenoxyacetate, displayed marked free radical scavenging activity in a DPPH assay, with an IC50 value of 11.97±0.48µM. researchgate.net Similarly, a series of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles were synthesized and showed lipid peroxidation inhibitory activity comparable to the standard antioxidant dibunol. rrpharmacology.ru These findings suggest that the biphenyl and phenoxy acetamide scaffolds are valuable starting points for developing compounds with significant antioxidant properties. researchgate.netrrpharmacology.ru Various in vitro antioxidant assays, such as DPPH, ABTS, and lipid peroxidation inhibition, are used to quantify this activity. rrpharmacology.runih.gov

Antihyperglycemic Potential

Analogues of this compound, particularly those incorporating the biphenyl moiety, have been explored for their potential in managing high blood glucose levels. Research into related structures, such as functionalized biaryl-4-carbonitriles and biphenyl-benzimidazole conjugates, suggests that the biphenyl group can serve as a key pharmacophore for antidiabetic activity. nih.govnih.gov

A series of biaryl-4-carbonitriles were synthesized and evaluated for their ability to inhibit protein-tyrosine phosphatase 1B (PTP-1B), a key regulator in insulin signaling pathways. nih.gov Among the synthesized compounds, two derivatives, 4'-bromo-2,3-dimethyl-5-(piperidin-1-yl)biphenyl-4-carbonitrile (6b) and 4'-bromo-5-(cyclohexylamino)-2,3-dimethylbiphenyl-4-carbonitrile (6c), demonstrated significant antihyperglycemic effects in various animal models. nih.gov These compounds improved glucose tolerance, and lowered both fasting and postprandial blood glucose levels. nih.gov Further investigation revealed that compound 6b enhances glucose uptake in skeletal muscle cells and up-regulates genes associated with insulin signaling, such as AMPK and glucose transporter-4 (GLUT-4). nih.gov The mechanism appears to involve the activation of the AMPK-p38 MAPK pathway. nih.gov

In a separate line of research, biphenyl-benzimidazole conjugates were designed as multi-target antidiabetic agents. nih.gov These compounds were found to be activators of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. nih.gov Two such derivatives were identified as submicromolar AMPK activators and showed an ability to prevent the inflammatory activation of murine macrophages, a process relevant to type 2 diabetes. nih.gov These findings highlight that the 2'-cyanobiphenyl structure is a crucial element for AMPK-activating activity. nih.gov

Compound Class / IDKey Structural FeatureTarget/MechanismObserved EffectReference
Biaryl-4-carbonitrile (6b, 6c)Functionalized BiphenylPTP-1B inhibition; AMPK-p38 MAPK pathway activationImproved glucose tolerance; lowered fasting and postprandial blood glucose in animal models. nih.gov
Biphenyl-benzimidazole (2b, 3b)2'-CyanobiphenylAMPK activationIdentified as submicromolar AMPK activators with anti-inflammatory properties. nih.gov

Anthelmintic Activity

The anthelmintic potential of this compound analogues is an area of emerging interest, largely extrapolated from the known activities of related heterocyclic compounds like benzimidazoles. journaljpri.comwjpmr.com Helminth infections remain a significant global health issue, and the development of novel anthelmintics is critical due to growing drug resistance. mdpi.com Benzimidazole (B57391) derivatives such as albendazole (B1665689) and mebendazole (B1676124) are widely used anthelmintic drugs that act by targeting tubulin polymerization in worms. wjpmr.com

Research into novel, synthetic benzimidazole derivatives continues to yield compounds with significant anthelmintic properties. In one study, a newly synthesized benzimidazole derivative was tested against the Indian earthworm, Pheretima posthuma, a common model for screening anthelmintic drugs. journaljpri.com The study measured the time required for the compound to induce paralysis and death of the worms. The results showed a concentration-dependent effect, where higher concentrations of the test compound led to faster paralysis and death, comparable to the standard drug albendazole. journaljpri.com For instance, at a concentration of 50µg/ml, the synthesized compound caused paralysis in approximately 30.43 minutes and death in 0.56 minutes. journaljpri.com

While direct studies on the anthelmintic properties of biphenyl-phenoxyacetamide analogues are not extensively documented, the proven efficacy of other aromatic and heterocyclic compounds suggests this class of molecules could be a promising area for future investigation. wjpmr.commdpi.com

Compound ClassTest OrganismConcentrationTime to Paralysis (min)Time to Death (min)Reference
Novel Benzimidazole DerivativePheretima posthuma20 µg/ml40.12 ± 4.2159.16 ± 4.11 journaljpri.com
Novel Benzimidazole DerivativePheretima posthuma50 µg/ml30.43 ± 5.330.56 ± 5.32 journaljpri.com
Albendazole (Standard)Pheretima posthuma20 µg/ml49.21 ± 3.1170.11 ± 2.19 journaljpri.com

Insecticidal Efficacy (e.g., against Spodoptera littoralis)

Derivatives containing the phenoxyacetamide and biphenyl scaffolds have been synthesized and evaluated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest known for causing extensive crop damage. researchgate.netnih.gov The development of new insecticides is driven by the need to overcome pest resistance to existing chemical classes. nih.gov

In one study, novel phenoxyacetamide derivatives were synthesized and tested for their efficacy against S. littoralis. Among the compounds evaluated, several exhibited excellent insecticidal results. researchgate.net Similarly, another research effort focused on creating inventive biphenyl and azabiphenyl derivatives to combat this pest. nih.gov This work led to the synthesis of new biphenyl carboxamidines and their aza-analogue picolinamidine derivatives, which were designed with the anticipation of high insecticidal bioresponse. nih.gov

Evaluation of biphenyl derivatives has shown that they can be potent insecticidal agents. For example, certain newly synthesized biphenyl compounds were assessed for their acute contact toxicity (LC50) against various insects. nih.gov One derivative, O,O-dimethyl-O, p-Nitro-biphenyl phosphate, was found to be the most potent against the rice weevil. nih.gov These findings underscore the potential of the biphenyl structure as a core component in the design of new and effective insecticides. nih.govnih.gov

Compound Class / IDTarget InsectKey FindingReference
Phenoxyacetamide derivatives (6b, 6c, 12)Spodoptera littoralisExhibited excellent insecticidal results against the cotton leafworm. researchgate.net
Biphenyl carboxamidines (4a-d)Spodoptera littoralisDesigned and synthesized as potential insecticidal agents. nih.gov
Aza-biphenyl picolinamidines (8a-d)Spodoptera littoralisDesigned as analogues with anticipated pesticidal properties. nih.gov
O,O-dimethyl-O, p-Nitro-biphenyl phosphateRice weevilDemonstrated high potency and acute contact toxicity. nih.gov

Herbicide Properties

The phenoxyacetamide and biphenyl structures are well-established pharmacophores in the development of herbicides. nih.govwikipedia.org Phenoxy-based herbicides, such as 2,4-D, have been used in agriculture for decades, acting as synthetic auxins that disrupt plant growth. wikipedia.orgmdpi.com More advanced derivatives act by inhibiting key plant enzymes. wikipedia.org

Recent research has focused on creating novel N-substituted phenoxyacetamide derivatives with potent herbicidal activity. A series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives were synthesized and showed superior inhibition of seed germination for weeds like Echinochloa crusgalli (barnyard grass) and Lactuca sativa (lettuce). acs.org One compound, 6an (2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide), was particularly effective, with an IC50 value of 42.7 g/ha against L.s.. acs.org

Separately, a novel class of lipophilic pyrimidine-biphenyl (PMB) herbicides was developed, targeting the enzyme acetohydroxyacid synthase (AHAS), a well-known target for herbicides. researchgate.netmdpi.com These compounds were designed via a scaffold hopping strategy. researchgate.net Bioassays revealed that several of these PMB herbicides displayed 98–100% inhibition of grass weeds at an application rate of 750 g ai/ha. researchgate.netmdpi.com Notably, compound Ica showed ≥80% control against grass weeds at a much lower rate of 187.5 g ai/ha, indicating high potency. researchgate.netmdpi.com The efficacy of these compounds is attributed to strong non-polar interactions within the AHAS binding pocket. mdpi.com

Compound Class / IDTarget WeedApplication RateObserved EffectReference
Phenoxyacetamide derivative (6an)Lactuca sativa42.7 g/haIC50 (50% inhibition) acs.org
Phenoxyacetamide derivatives (General)Echinochloa crusgalli, Digitaria sanguinalis1500 g/haModerate to excellent herbicidal activity. researchgate.net
Pyrimidine-Biphenyl (PMB) HerbicidesGrass weeds750 g ai/ha98–100% inhibition. researchgate.netmdpi.com
Pyrimidine-Biphenyl (Ica)Grass weeds (Echinochloa crusgalli, Digitaria sanguinalis)187.5 g ai/ha≥80% control. researchgate.netmdpi.com

Elucidation of the Mechanism of Action of N 1,1 Biphenyl 4 Yl 2 Phenoxyacetamide Analogues

Cellular and Molecular Pathways Targeted by Biphenyl-Phenoxyacetamide Compounds

The multifaceted mechanism of action of N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide analogues involves their ability to engage with a variety of cellular targets, leading to a range of biological effects. The following subsections detail the specific pathways and the molecular interactions that have been identified through rigorous scientific investigation.

The progression of the cell cycle is a tightly regulated process involving a series of checkpoints and the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. nih.gov Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. nih.gov Analogues of this compound have been shown to exert their antiproliferative effects by inducing cell cycle arrest at different phases, thereby preventing the uncontrolled division of cancer cells.

Research on various phenoxyacetamide derivatives has demonstrated their capacity to halt cell cycle progression. For instance, certain novel phenoxyacetamide derivatives have been observed to cause an arrest in the G1/S phases of the cell cycle in HepG2 liver cancer cells. frontiersin.org This arrest prevents the cells from entering the DNA synthesis (S) phase, a critical step for cell division. In contrast, other studies on related compounds, such as a new 2-amino benzamide (B126) derivative, have reported cell cycle arrest at the G2/M phase in the same cell line. frontiersin.org This indicates that structural variations within the broader class of phenoxyacetamide analogues can influence their specific point of intervention in the cell cycle.

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. The transition from G1 to S phase is primarily controlled by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. nih.gov These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for S phase. nih.gov The G2/M transition is governed by the CDK1-cyclin B complex, also known as the maturation-promoting factor (MPF). nih.gov The activity of these CDK-cyclin complexes is, in turn, regulated by CDK inhibitors (CKIs) such as the p21 and p27 proteins. nih.gov Some anticancer agents induce cell cycle arrest by upregulating these inhibitors. nih.govnih.gov For example, the tumor suppressor protein p53 can trigger the production of p21, which then binds to and inhibits CDK-cyclin complexes, leading to cell cycle arrest. nih.gov

Compound ClassAffected Cell LineCell Cycle Phase of ArrestPotential Molecular Mechanism
Phenoxyacetamide DerivativesHepG2 (Liver Cancer)G1/S PhaseInhibition of G1/S phase progression. frontiersin.org
2-Amino Benzamide DerivativesHepG2 (Liver Cancer)G2/M PhaseBlockade of the G2 to M phase transition. frontiersin.org
2-Oxindole Derivatives of N-phenylacetamideCEM (T-lymphocyte)Not SpecifiedCytotoxic activity observed. nih.gov

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key player in this response is the Ataxia-Telangiectasia Mutated (ATM) kinase, which is activated by DNA double-strand breaks. nih.govuni-konstanz.de Once activated, ATM phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis. nih.govuni-konstanz.de

Recent studies have identified di-phenoxy acetamide (B32628) (DPA) analogues as potent inhibitors of ATM kinase. nih.gov In various cancer cell lines, a specific DPA compound, DPA (7n), was found to be a potent cytotoxic agent. nih.gov Further investigation into its molecular mechanism revealed that this compound effectively modulates the phosphorylation of ATM, which in turn alters the downstream signaling pathways. nih.gov This inhibition of ATM activity ultimately leads to the induction of apoptosis in cancer cells. nih.gov

The inhibition of ATM kinase by these compounds has significant downstream consequences. ATM is responsible for phosphorylating key proteins such as p53 and H2AX. mdpi.com Phosphorylation of p53 stabilizes the protein and allows it to act as a transcription factor for genes involved in cell cycle arrest (like p21) and apoptosis (like PUMA). mdpi.comcapes.gov.br The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest events in the DDR and serves as a beacon to recruit DNA repair proteins to the site of damage. mdpi.com By blocking ATM kinase activity, DPA analogues can prevent these critical phosphorylation events, thereby disrupting the cell's ability to respond to and repair DNA damage. This can sensitize cancer cells to other DNA-damaging agents or lead to the accumulation of lethal DNA damage, triggering apoptosis. nih.govmdpi.com The abrogation of ATM's kinase activity through these compounds can lead to a state where the cell is unable to mount an effective DNA repair response, ultimately resulting in programmed cell death. nih.gov

Compound ClassTargetDownstream EffectsCellular Outcome
Di-phenoxy acetamide (DPA) analoguesATM kinaseInhibition of ATM phosphorylation, leading to altered downstream signaling. nih.govInduction of apoptosis in cancer cells. nih.gov

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org Biofilms provide bacteria with protection from the host immune system and antimicrobial agents, making them a significant challenge in clinical settings. The formation and maintenance of biofilms are often regulated by a cell-to-cell communication system known as quorum sensing (QS). frontiersin.orgnih.gov QS allows bacteria to coordinate gene expression in a population-density-dependent manner through the production and detection of signaling molecules called autoinducers. nih.gov

Analogues of this compound are being investigated for their potential to inhibit biofilm formation by interfering with QS systems. In many pathogenic bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, QS controls the expression of virulence factors and genes essential for biofilm development. frontiersin.orgnih.gov For example, P. aeruginosa utilizes two primary QS systems, the las and rhl systems, which are based on acyl-homoserine lactone (AHL) autoinducers. nih.gov These systems regulate the production of virulence factors like elastase and pyocyanin, as well as components of the biofilm matrix. nih.gov

The strategy of inhibiting biofilm formation through the disruption of QS is known as quorum quenching. frontiersin.org This can be achieved by molecules that either block the synthesis of autoinducers, degrade the signaling molecules, or act as antagonists at the autoinducer receptors. frontiersin.org For instance, N-acyl cyclopentylamides have been shown to inhibit QS in P. aeruginosa by interfering with the interaction between the autoinducers and their cognate receptors, LasR and RhlR. nih.gov This leads to a reduction in the production of virulence factors and a decrease in biofilm formation without directly affecting bacterial growth. nih.gov While direct evidence for this compound is still emerging, the structural similarities to known QS inhibitors suggest a potential mechanism of action in this area.

Bacterial SpeciesQuorum Sensing SystemKey AutoinducersPotential Effect of Inhibitors
Pseudomonas aeruginosalas and rhl systemsAcyl-homoserine lactones (AHLs)Inhibition of virulence factor production and biofilm formation. nih.gov
Staphylococcus aureusAccessory gene regulator (agr) systemAutoinducing peptides (AIPs)Antagonism of virulence gene expression. frontiersin.org

A key target for many antimicrobial agents is the bacterial cell membrane, which is essential for maintaining cellular integrity and function. Disruption of the membrane can lead to leakage of cellular contents, dissipation of the membrane potential, and ultimately, cell death. Various methods are employed to assess the membrane-disrupting capabilities of novel compounds.

One common method is the use of fluorescent dyes that report on membrane integrity and potential. For example, the ortho-nitrophenyl-β-galactoside (ONPG) assay can be used to measure the permeabilization of the inner membrane of bacteria like Escherichia coli. nih.gov This assay relies on the entry of ONPG into the cytoplasm, where it is cleaved by β-galactosidase to produce a colored product. An increase in color intensity over time indicates membrane permeabilization. nih.gov Another approach involves the use of voltage-sensitive dyes such as DiSC3(5) and DiBAC4(3). mdpi.com These dyes change their fluorescence properties in response to changes in the membrane potential. mdpi.com Depolarization of the membrane, a consequence of ionophore activity or pore formation, can be detected as a change in fluorescence. mdpi.com Additionally, dyes like propidium (B1200493) iodide (PI) are membrane-impermeable and only enter cells with severely compromised membranes, where they fluoresce upon binding to nucleic acids. nih.govnih.gov

While these assays are well-established for characterizing membrane-active antimicrobials, direct evidence for this compound analogues causing bacterial membrane disruption is limited in the current literature. A study on new phenoxyacetamide derivatives showed they were devoid of antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at the tested concentrations, suggesting that membrane disruption may not be their primary mode of action, or that higher concentrations are required. researchgate.net However, the structural characteristics of some biphenyl (B1667301) compounds, particularly those with cationic moieties, suggest that interaction with and disruption of the negatively charged bacterial membrane is a plausible mechanism that warrants further investigation.

AssayPrincipleIndication
ONPG AssayEnzymatic cleavage of a chromogenic substrate that enters the cell upon membrane permeabilization. nih.govInner membrane permeabilization. nih.gov
Voltage-Sensitive Dyes (e.g., DiSC3(5))Fluorescence changes in response to alterations in membrane potential. mdpi.comMembrane depolarization. mdpi.com
Propidium Iodide (PI) StainingFluorescence upon binding to nucleic acids in cells with compromised membranes. nih.govnih.govSevere membrane damage/permeabilization. nih.govnih.gov

Voltage-gated sodium (Na+) channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons. Their activity is tightly regulated by transitions between resting, open, and inactivated states. Inactivation is a key process that terminates the sodium current and contributes to the refractory period. There are two main types of inactivation: fast inactivation, which occurs on a millisecond timescale, and slow inactivation, which develops over hundreds of milliseconds to seconds. mdpi.com Modulation of these inactivation processes is a common mechanism of action for many anticonvulsant and antiarrhythmic drugs.

Research has shown that analogues of this compound, specifically (biphenyl-4-yl)methylammonium chlorides, can modulate Na+ channel kinetics. researchgate.netresearchgate.net These compounds have been found to promote both slow and fast inactivation of Na+ channels. researchgate.netresearchgate.net The enhancement of slow inactivation is a particularly interesting property, as it is a mechanism shared by some newer antiepileptic drugs. nih.gov By stabilizing the slow inactivated state, these compounds reduce the number of available channels, thereby decreasing neuronal excitability. mdpi.com

Interestingly, while some related compounds that contain a bi-aryl linked unit exhibit frequency-dependent (or use-dependent) inhibition of Na+ currents, the (biphenyl-4-yl)methylammonium chloride analogues studied did not show this property. researchgate.netresearchgate.net Frequency-dependent block is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel opening, making it more effective at suppressing hyperexcitable states. The fact that these biphenyl analogues promote slow and fast inactivation without significant frequency dependence suggests a distinct pharmacological profile. researchgate.netresearchgate.net The ability to modulate Na+ channel inactivation highlights a potential therapeutic application for these compounds in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Compound ClassEffect on Na+ Channel KineticsFrequency Dependence
(Biphenyl-4-yl)methylammonium chloridesPromotes both slow and fast inactivation. researchgate.netresearchgate.netDoes not affect frequency (use)-dependent block. researchgate.netresearchgate.net
Bi-aryl linked unit compounds (Class A)Promotes slow and fast inactivation. researchgate.netExhibits frequency (use)-dependent inhibition. researchgate.net

The tumor suppressor protein p53 plays a central role in preventing cancer formation and is often referred to as the "guardian of the genome". capes.gov.br In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest, senescence, or apoptosis. capes.gov.br The p53 pathway is frequently inactivated in human cancers, either through direct mutation of the TP53 gene or through alterations in its regulatory proteins, such as MDM2, which targets p53 for degradation.

Phenoxyacetamide derivatives have been shown to interfere with the p53 signaling pathway, leading to the induction of apoptosis in cancer cells. In a study on novel semi-synthetic phenoxyacetamide derivatives, a lead compound was found to significantly upregulate the expression of p53 in HepG2 liver cancer cells. frontiersin.org This increase in p53 levels was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org Furthermore, the expression of caspases-3 and -9, which are key executioners of apoptosis, was also increased, indicating the activation of the intrinsic apoptotic pathway. frontiersin.org

The activation of p53 by these compounds can be linked to other mechanisms of action, such as the induction of DNA damage. As discussed in section 4.1.2, the inhibition of ATM kinase by di-phenoxy acetamide analogues can lead to the accumulation of DNA damage. nih.gov While ATM is a primary activator of p53 in response to double-strand breaks, the persistent DNA damage itself can trigger p53 activation through other pathways. capes.gov.br The activated p53 can then transcriptionally activate target genes that mediate apoptosis. For example, PUMA (p53 upregulated modulator of apoptosis) is a potent pro-apoptotic protein that is induced by p53 and plays a critical role in initiating the mitochondrial pathway of apoptosis. capes.gov.br The ability of phenoxyacetamide analogues to modulate the p53 pathway underscores their potential as anticancer agents that can restore apoptotic function in tumor cells.

Compound ClassAffected Cell LineEffect on p53 PathwayCellular Outcome
Phenoxyacetamide DerivativesHepG2 (Liver Cancer)Upregulation of p53, Bax, caspase-3, and caspase-9; downregulation of Bcl-2. frontiersin.orgInduction of apoptosis. frontiersin.org
Di-phenoxy acetamide (DPA) analoguesMultiple cancer cell linesInhibition of ATM kinase, an upstream regulator of p53. nih.govInduction of apoptosis. nih.gov

Ligand Binding in Hydrophobic Pockets and Aromatic Interactions with Amino Acids

The molecular architecture of this compound, characterized by its multiple aromatic rings—the biphenyl system and the phenoxy group—predisposes it to engage in significant hydrophobic and aromatic interactions within a protein's binding site. Research into the structure-activity relationships (SAR) of this class of compounds, often supported by computational modeling and molecular docking studies, has begun to shed light on these crucial binding determinants.

Furthermore, the aromatic nature of both the biphenyl and phenoxy rings facilitates specific, non-covalent interactions with the side chains of aromatic amino acids, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), that often line the binding pockets of proteins. These interactions, primarily categorized as π-π stacking and cation-π interactions, are crucial for the precise orientation and stabilization of the ligand within the active site.

Cation-π interactions can also occur if a positively charged amino acid residue, such as lysine (B10760008) (Lys) or arginine (Arg), is present in the vicinity of the ligand's aromatic systems. The electrostatic attraction between the positive charge of the amino acid side chain and the electron-rich face of the aromatic ring provides an additional stabilizing force.

The table below summarizes the key structural features of this compound analogues and their typical interactions with amino acid residues within a hypothetical binding pocket, based on general principles of medicinal chemistry and protein-ligand interactions.

Structural Moiety of LigandType of InteractionInteracting Amino Acid Residues (Examples)
Biphenyl GroupHydrophobic InteractionLeucine (Leu), Isoleucine (Ile), Valine (Val)
Biphenyl Groupπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Phenoxy GroupHydrophobic InteractionAlanine (Ala), Proline (Pro)
Phenoxy Groupπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Acetamide LinkerHydrogen BondingSerine (Ser), Threonine (Thr), Asparagine (Asn)

It is the synergistic combination of these hydrophobic and aromatic interactions that dictates the affinity and selectivity of this compound analogues for their target. The precise geometry of the binding pocket, including its size, shape, and the specific arrangement of its amino acid residues, determines which analogues will bind most effectively. Structure-activity relationship studies often reveal that subtle modifications to the substitution pattern on the aromatic rings can significantly impact these interactions, leading to substantial changes in biological activity. For example, the addition of a small alkyl group to one of the phenyl rings can enhance hydrophobic interactions and improve potency, while the introduction of a polar substituent might disrupt a critical hydrophobic contact, leading to a loss of activity.

Structure Activity Relationship Sar Studies of N 1,1 Biphenyl 4 Yl 2 Phenoxyacetamide Analogues

Impact of Structural Modifications on the Biphenyl (B1667301) Backbone on Biological Activity

The biphenyl backbone serves as a crucial scaffold for this class of compounds. Alterations to this structure, including the addition of substituents and the specific stereochemical configuration, have profound effects on the molecule's interaction with biological targets.

Influence of Substituents on Activity Profile

The type and position of substituents on the biphenyl rings are primary determinants of biological activity. Research on analogous structures demonstrates that even subtle changes can significantly modulate potency and selectivity.

Studies on related biphenyl compounds have shown that the nature of substituents on the terminal aryl unit directly impacts their pharmacological activity. For instance, in a series of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide analogues developed as anticonvulsants, the R-substituent was shown to be critical. nih.govresearchgate.net Compounds featuring polar, aprotic R-substituents were particularly effective at promoting the slow inactivation of Na+ channels. nih.govresearchgate.net

Similarly, in studies of hydroxylated polychlorinated biphenyls (OH-PCBs), the position of the hydroxyl group is a paramount feature for binding to the estrogen receptor α. nih.gov Advanced computational studies revealed that favorable interactions include low or no electronegative substitution at the para-positions relative to the hydroxyl group and enhanced electrostatic interactions at the meta-position on the second phenyl ring. nih.gov Research into biphenyl carboxamide analogues as anti-inflammatory agents further supports the importance of substitution patterns, noting that adding a third aromatic core could lead to undesirable side effects. medcraveonline.com

The general principles of substitution extend to various classes of molecules. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, 3-substituted compounds generally displayed higher affinity for their targets compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitution often increased affinity, whereas electron-donating groups like -OH or -OMe resulted in more moderate affinity. nih.gov

Table 1: Impact of Biphenyl Ring Substituents on Biological Activity in Analogue Series This table is a representative summary based on findings from various analogue series.

Analogue SeriesSubstituent TypePositionObserved Effect on ActivityReference
N-(biphenyl-4'-yl)methyl acetamidesPolar, AproticTerminal Aryl UnitPotent promotion of Na+ channel slow inactivation nih.gov
Hydroxylated Polychlorinated BiphenylsLow/No ElectronegativePara-positionFavorable for estrogen receptor binding nih.gov
Hydroxylated Polychlorinated Biphenyls(Enhanced Electrostatic)Meta-positionInfluential for estrogen receptor binding nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamidesHalogens (Cl, Br, F)3-positionHigher affinity compared to 2- or 4-substitution nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamidesElectron-donating (OH, OMe)GeneralModerate to weak affinity nih.gov

Role of Stereochemistry in Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, often affecting target binding, metabolism, and cellular uptake. mdpi.comnih.gov For many natural products and their derivatives, biological activity is confined to a single enantiomer or diastereomer. mdpi.com

This principle is observed in analogues related to the N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide scaffold. Studies on N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide specifically focused on the (R)-enantiomer, implying a defined stereochemical requirement for its anticonvulsant activity. nih.gov A direct comparison between (R)- and (S)-enantiomers of related compounds confirmed differential effects on sodium channel biophysical properties, cementing the importance of the molecule's three-dimensional arrangement. researchgate.net The specific conformation of the ring system, such as the screw-boat conformation observed in some complex fused-ring systems, further underscores the importance of the molecule's precise 3D architecture for its interactions. nih.gov

Contributions of the Phenoxyacetamide Moiety to Biological Activity

The phenoxyacetamide portion of the molecule is not merely a linker but an active contributor to the compound's biological profile. This moiety is present in numerous biologically active compounds, where it is integral to target engagement. researchgate.net

Inspired by hemoglobin allosteric oxygen release regulators, research into phenoxyacetic acid analogues has demonstrated the importance of this structural feature. nih.gov These studies, aimed at developing radiotherapy sensitizers, found that modifications to the hydrophobic part of the phenoxy group and the length of the linker region are beneficial for improving the allosteric effect. nih.gov Many of these effective structures share the common feature of a biaryl scaffold connected to an amide-bound linker, similar to this compound. nih.gov

The acetamide (B32628) linkage itself is a key functional group. The synthesis of various N-substituted 4-biphenyl acetamides has yielded compounds with a wide range of therapeutic applications, highlighting the versatility and importance of the acetamide group in drug design. asianpubs.org Furthermore, SAR studies on related structures, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, have examined the influence of substitutions on the phenylacetamide aromatic ring, confirming that this part of the molecule is a key site for modification to tune biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity, providing predictive models for designing more potent molecules. ijnrd.org

Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide detailed insights by considering the three-dimensional properties of molecules. researchgate.netnih.gov These models map steric and electrostatic fields to explain and predict activity.

In a study of indoloacetamides, CoMFA revealed that steric factors had a greater influence on activity than electrostatic properties, with contributions of 68% and 32%, respectively. nih.gov For hydroxylated polychlorinated biphenyls, a combination of 2D and 3D-QSAR approaches was instrumental in understanding their binding to the estrogen receptor. nih.gov These advanced techniques helped elucidate the mechanistic details of their estrogenicity. nih.gov Similarly, 3D-QSAR studies on angiotensin II receptor antagonists have successfully used pharmacophore models to develop statistically significant predictive models. researchgate.net

Chemometric Methods in SAR (e.g., Principal Component Analysis, Artificial Neural Networks)

Chemometric methods are powerful tools for analyzing complex datasets in SAR studies. Principal Component Analysis (PCA) is used to reduce the dimensionality of data, while Artificial Neural Networks (ANN) can model complex, non-linear relationships. mdpi.comresearchgate.net

The combination of PCA and ANN has been effectively used to classify molecular structures based on their spectral data. mdpi.comresearchgate.net These techniques are crucial for identifying similarities at the molecular level, which is a foundational aspect of SAR. researchgate.net In the development of a QSAR model for a series of indoloacetamides, multivariate analytical tools including PCA and Projection to Latent Structures (PLS) were successfully applied. nih.gov For biphenyl carboxamide analogues, multiple linear regression analysis yielded a statistically significant QSAR model for predicting analgesic activity. medcraveonline.com These methods allow researchers to identify the most important molecular descriptors that influence biological activity, thereby guiding the design of new and more effective compounds.

Rationalizing Key Structural Features for Desired Biological Activities

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of study to understand how specific structural components of these molecules contribute to their biological effects. While direct SAR studies on the exact molecule this compound are not extensively documented in publicly available research, we can infer the importance of its key structural motifs by examining related classes of compounds, namely N-substituted biphenyl acetamides and 2-phenoxyacetamide (B1293517) derivatives.

The Role of the Biphenyl Moiety

The biphenyl group is a common scaffold in medicinal chemistry, known to engage in hydrophobic and π-π stacking interactions within biological targets. In a series of anticonvulsant N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, the biphenyl moiety was found to be a crucial element for activity. acs.orgnih.gov Systematic variations of substituents on the terminal phenyl ring of the biphenyl group demonstrated a significant impact on the anticonvulsant and Na+ channel activities. acs.orgnih.gov

Specifically, the introduction of polar, aprotic substituents on the terminal aryl unit of the biphenyl group led to compounds with excellent anticonvulsant activity and potent inhibition of Na+ channels with minimal neurotoxicity. acs.orgnih.gov This suggests that the electronic properties of the biphenyl system are key determinants of biological activity. For instance, in a study of biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors, double fluorination at the 3,5-positions of the terminal phenyl ring significantly enhanced the inhibitory activity against HIV-1. nih.gov

The Acetamide Linker

The acetamide linker provides a rigid connection between the biphenyl and phenoxy moieties, and its hydrogen bonding capabilities (N-H donor and C=O acceptor) are pivotal for interacting with biological targets. In studies of aryl acetamide derivatives, the acetamide group was shown to be essential for activity. For example, in a series of aryl amino acetamides targeting the P. falciparum STAR-related lipid transfer 1 protein, the acetamide linkage was a key feature for antimalarial activity. malariaworld.org

Furthermore, substitutions on the acetamide itself can modulate activity. In one study on N-aryl acetamides, N-methyl substitution on the acetamide nitrogen resulted in a slight improvement in antimalarial activity, whereas substitution on the alpha-carbon of the acetamide led to inactive compounds. acs.org This highlights the sensitivity of the biological target to steric bulk around the acetamide core.

The Phenoxy Group

The phenoxy group at the N-terminus of the acetamide can also significantly influence biological activity. The 2-phenoxyacetamide moiety has been identified as a key pharmacophore in various biologically active compounds, including inhibitors of the SARS-CoV-2 main protease. nih.gov In silico studies of 2-phenoxyacetamide derivatives have shown that this group can participate in crucial hydrogen bonding and hydrophobic interactions within the active site of enzymes. nih.gov

The substitution pattern on the phenoxy ring is another critical factor. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, modifications to the phenoxy ring were well-tolerated, with various fluoro substituents leading to only slight variations in potency. mdpi.com This suggests that for certain targets, the phenoxy ring primarily serves as a scaffold to correctly position other key interacting groups.

The following table summarizes the inferred structure-activity relationships for analogues of this compound based on findings from related compound series.

Structural Region Modification Observed Effect on Biological Activity (in related analogues) Reference
Biphenyl Moiety Introduction of polar, aprotic substituents on the terminal phenyl ringEnhanced anticonvulsant activity and Na+ channel inhibition acs.orgnih.gov
Double fluorination at the 3,5-positions of the terminal phenyl ringSignificantly improved anti-HIV-1 activity nih.gov
Acetamide Linker N-methylationSlight improvement in antimalarial activity acs.org
Substitution on the alpha-carbonLoss of antimalarial activity acs.org
Phenoxy Group Presence of the 2-phenoxyacetamide moietyIdentified as a key pharmacophore for SARS-CoV-2 main protease inhibition nih.gov
Fluoro-substitution on the phenoxy ringTolerated with only slight changes in potency against SLACK potassium channels mdpi.com

Computational and Theoretical Chemistry Studies Applied to N 1,1 Biphenyl 4 Yl 2 Phenoxyacetamide Research

Molecular Docking Investigations

No molecular docking studies specifically investigating N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide were identified in the searched literature. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using for example scoring functions.

Ligand-Based and Structure-Based Drug Design Approaches

There is no available research on the application of ligand-based or structure-based drug design approaches specifically for this compound. These strategies are fundamental in medicinal chemistry for the discovery and development of new drugs, either by using the knowledge of other molecules that bind to the biological target of interest or by using the 3D structure of the target protein.

Prediction of Biological Activity through In Silico Methods

Specific in silico studies to predict the biological activity spectrum of this compound have not been published. Such studies typically involve the use of computational models to predict the pharmacological and toxicological profiles of a compound based on its chemical structure.

Preclinical Research Models and in Vitro/in Vivo Studies Non Human of N 1,1 Biphenyl 4 Yl 2 Phenoxyacetamide Analogues

In Vitro Experimental Models

In vitro models are fundamental in the preliminary assessment of the biological activities of novel chemical entities. For analogues of N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide, these studies have primarily utilized cell-based and biochemical assays to determine their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

Cell-based assays are crucial for evaluating the effects of compounds on cellular processes and determining their cytotoxicity against pathogens and cancer cells.

Antimicrobial Activity: A variety of biphenyl (B1667301) and phenoxyacetamide analogues have been investigated for their ability to combat drug-resistant bacteria. A study on biphenyl derivatives demonstrated that compounds with a strong electron-withdrawing group on one phenyl ring and hydroxyl groups on the other were beneficial for antibacterial activity. nih.gov Notably, 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 3.13 μg/mL. nih.gov Similarly, certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising results against plant-pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com

Conversely, not all analogues display broad-spectrum activity. A series of N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides were found to be devoid of significant antibacterial or antifungal activity at the tested concentrations. nih.gov However, other research identified synthesized 1,3,4-oxadiazole (B1194373) derivatives containing a biphenyl scaffold as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net

Compound/Analogue Class Target Organism Assay Type Key Findings (MIC/EC₅₀) Source
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolMethicillin-resistant Staphylococcus aureus (MRSA)MIC3.13 µg/mL nih.gov
5-(9H-Carbazol-2-yl)benzene-1,2,3-triolMultidrug-resistant Enterococcus faecalisMIC6.25 µg/mL nih.gov
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀156.7 µM mdpi.com
N-Substituted β-amino acid derivative (Compound 26)S. aureus MRSA USA300MIC4-16 µg/mL plos.org
N-Substituted β-amino acid derivative (Compound 26)Drug-resistant Candida albicans AR-0761MIC16 µg/mL plos.org
Substituted 1,3,4-Oxadiazole Derivatives (e.g., 6f, 6l, 6r)Bacillus subtilis, S. aureus, P. aeruginosa, E. coliZone of InhibitionVariable growth inhibitory effects researchgate.net

Anticancer Activity: The anticancer potential of these analogues has been extensively studied across numerous human cancer cell lines. Phenylacetamide and phenoxyacetamide derivatives, in particular, have demonstrated significant cytotoxic effects. mdpi.comtbzmed.ac.ir For instance, two novel semi-synthetic phenoxy acetamide (B32628) derivatives, identified as compound I and compound II, were found to be more effective against liver cancer (HepG2) cells than breast cancer (MCF-7) cells. nih.govnih.gov Another study highlighted a phenylacetamide derivative, 3d, which showed potent activity against MDA-MB-468 and PC-12 cancer cells by inducing apoptosis. tbzmed.ac.ir

Hydroxylated biphenyl compounds, structurally related to curcumin, have also been identified as promising anticancer agents. mdpi.com Compounds designated 11 and 12 exhibited dose-dependent antiproliferative activity against five different malignant melanoma cell lines, with IC₅₀ values of 1.7 µM and 2.0 µM, respectively, while showing minimal toxicity to normal fibroblast cells. mdpi.com The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. mdpi.com Furthermore, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as inhibitors of the BCR-ABL1 kinase, a key driver in certain types of leukemia. nih.gov The most potent of these, compound 10m, inhibited K562 cancer cells with an IC₅₀ value of 0.98 μM. nih.gov

Compound/Analogue Class Cancer Cell Line Assay Type Key Findings (IC₅₀) Source
Phenoxy Acetamide Derivative (Compound I)Liver Cancer (HepG2)MTT AssayMore promising than against MCF-7 nih.govnih.gov
Hydroxylated Biphenyl (Compound 11)Malignant MelanomaProliferation Assay1.7 ± 0.5 μM mdpi.com
Hydroxylated Biphenyl (Compound 12)Malignant MelanomaProliferation Assay2.0 ± 0.7 μM mdpi.com
Phenylacetamide Derivative (3d)Breast Cancer (MDA-MB-468)MTT Assay0.6 ± 0.08 μM tbzmed.ac.ir
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (10m)Leukemia (K562)Anti-proliferation0.98 μM nih.gov
Imidazole-based N-phenylbenzamide (4e)Lung (A549), Cervical (HeLa), Breast (MCF-7)Cytotoxicity Assay8.9 µM, 11.1 µM, 9.2 µM nih.gov
Imidazole-based N-phenylbenzamide (4f)Lung (A549), Cervical (HeLa), Breast (MCF-7)Cytotoxicity Assay7.5 µM, 9.8 µM, 8.1 µM nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (8a)Cervical Cancer (HeLa)MTT Assay1.3 ± 0.14 µM ijcce.ac.ir

Biochemical assays are employed to directly measure a compound's effect on a purified enzyme, providing clear evidence of target engagement and inhibition.

Analogues of this compound have been evaluated as inhibitors of various enzymes. A novel phenoxy acetamide derivative (compound I) was found to be a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair, with an IC₅₀ value of 1.52 nM, comparable to the clinical inhibitor Olaparib. mdpi.com

In a different therapeutic area, an iminothiazoline analogue featuring a biphenyl group, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, was identified as an excellent inhibitor of human carbonic anhydrase II, with an IC₅₀ value of 0.147 µM. nih.gov Additionally, certain biphenyl derivatives have been investigated as inhibitors of the kinesin spindle protein (KSP), a motor protein essential for mitosis, making them potential antimitotic agents. nih.gov Another study focused on biphenyl derivatives of 2-iminobenzimidazoles, where compound 7a was found to be a dual-target agent, inhibiting protein tyrosine phosphatase 1B (PTP1B) and activating AMP-activated kinase (AMPK), both key targets in diabetes research. nih.gov

Compound/Analogue Class Target Enzyme Assay Type Key Findings (IC₅₀) Source
Phenoxy Acetamide Derivative (Compound I)PARP-1Inhibition Assay1.52 nM mdpi.com
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamideCarbonic Anhydrase IIInhibition Assay0.147 ± 0.03 µM nih.gov
Biphenyl derivatives of 2-iminobenzimidazoles (Compound 7a)Protein Tyrosine Phosphatase 1B (PTP1B)Inhibition AssayPotent Inhibition nih.gov
N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate (B1207046) (8b)AcetylcholinesteraseInhibition AssayGood inhibitory potential ajphs.com
N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate (8c)ButyrylcholinesteraseInhibition AssayGood inhibitory potential ajphs.com

In Vivo Non-Human Animal Models

Several analogues have demonstrated efficacy in various animal models of disease. In oncology, the in vivo efficacy of the PARP-1 inhibiting phenoxyacetamide derivative (compound I) was confirmed in a solid Ehrlich carcinoma (SEC)-bearing mouse model, where it suppressed tumor growth. mdpi.comnih.gov Similarly, an N-(4-(benzyloxy)-phenyl)-sulfonamide derivative, T1-12, which targets the androgen receptor, effectively inhibited tumor growth in an LNCaP prostate cancer xenograft model in mice. nih.gov

In the field of neurology, new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were evaluated for anticonvulsant activity in standard mouse and rat models of epilepsy. nih.gov Derivatives with a 3-(trifluoromethyl)anilide group were particularly active in the maximal electroshock (MES) seizure model, and several also showed activity in the 6-Hz model, which is relevant to therapy-resistant partial epilepsy. nih.govnih.gov

For infectious diseases, the in vivo antimicrobial activity of certain peptides was tested in a mouse model of acute peritonitis, where they protected the animals from lethal infections. nih.gov In metabolic diseases, a dual-acting biphenyl derivative (compound 7a) showed a disease-modifying effect in a rat model of type 2 diabetes by improving insulin (B600854) sensitivity and lipid metabolism. nih.gov

Pharmacodynamic studies aim to understand what a drug does to the body. For these analogues, endpoints have included target engagement and downstream biological effects. For the kinesin spindle protein (KSP) inhibitor (compound 7), confocal fluorescence microscopy confirmed that its pharmacological effect occurs specifically during the M phase of the cell cycle, leading to the formation of monoaster spindles in cancer cells. nih.gov In the in vivo study of the phenoxyacetamide derivative (compound I) in a cancer model, pharmacodynamic endpoints included measurements of tumor weight and volume, as well as various hematological and biochemical analyses. mdpi.com For the antidiabetic biphenyl derivative, improved insulin sensitivity and better lipid profiles served as key pharmacodynamic outcomes in a rat model. nih.gov

A significant area of research for phenoxyacetamide and biphenyl analogues is in agricultural science, specifically as insecticides. researchgate.net Numerous studies have focused on their toxicity against the cotton leafworm, Spodoptera littoralis, a major agricultural pest. researchgate.netnih.gov

A series of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for insecticidal efficacy against S. littoralis, with several compounds showing excellent results. researchgate.netscilit.com In another study, newly designed biphenyl carboxamidines and their aza-analogues were screened for toxicity. nih.gov The aza-analogue picolinamidine derivatives 8d and 8a, along with the biphenyl carboxamidine 4b, were found to be the most potent, with LC₅₀ values of 113.86, 146.27, and 216.62 ppm, respectively. nih.govresearchgate.net These studies highlight the potential of these chemical scaffolds in developing new, effective insecticides. semanticscholar.org

Compound/Analogue Class Pest Model Assay Type Key Findings (LC₅₀) Source
Aza-analogue picolinamidine (8d)Spodoptera littoralisToxicity Assay113.860 ppm nih.gov
Aza-analogue picolinamidine (8a)Spodoptera littoralisToxicity Assay146.265 ppm nih.gov
Biphenyl carboxamidine (4b)Spodoptera littoralisToxicity Assay216.624 ppm nih.gov
Aza-analogue picolinamidine (8b)Spodoptera littoralisToxicity Assay289.879 ppm nih.gov
Lufenuron analogue (b5)Spodoptera littoralis (2nd instar larvae)Toxicity Assay26.63 ppm semanticscholar.org
Lufenuron analogue (b2)Spodoptera littoralis (2nd instar larvae)Toxicity Assay46.35 ppm semanticscholar.org

Analytical Methodologies for the Research and Characterization of N 1,1 Biphenyl 4 Yl 2 Phenoxyacetamide in Complex Systems

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide in complex research samples. The choice between liquid and gas chromatography depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.

The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 (octadecylsilane) column is a common choice for the stationary phase due to its strong retention of non-polar compounds. nih.govup.ac.za The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, like purified water or a buffer solution. nih.govjchr.org An isocratic elution (constant mobile phase composition) or a gradient elution (varied mobile phase composition) can be employed to achieve optimal separation from impurities or other matrix components. mdpi.com Detection is often accomplished using a UV-Vis detector, as the aromatic rings (biphenyl and phenoxy groups) in the molecule are strong chromophores, likely providing a maximum absorbance wavelength (λmax) in the UV range. mdpi.commdpi.com

Table 1: Representative HPLC Parameters for Analysis of this compound

Parameter Typical Condition Purpose
Column Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) nih.gov Stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile and Water (Gradient or Isocratic) jchr.orgsielc.com Eluent to carry the analyte through the column.
Flow Rate 1.0 mL/min jchr.org Controls the speed of the mobile phase and analysis time.
Injection Volume 10-20 µL Volume of the sample introduced into the system. up.ac.za
Detector UV-Vis or Photodiode Array (PDA) Measures absorbance of the analyte for quantification.
Detection Wavelength ~250-270 nm (Hypothetical λmax) Wavelength of maximum light absorption by the analyte. mdpi.com

| Column Temperature | Ambient to 40°C | Affects retention time and peak shape. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The suitability of GC for this compound depends on its thermal stability and volatility. Given its molecular weight and structure, it would likely require a high-temperature analysis.

In GC, the sample is vaporized in an injector and separated as it travels through a column carried by an inert gas (the mobile phase), such as helium or nitrogen. The column is typically a capillary column coated with a stationary phase. For a compound with aromatic and amide functionalities, a mid-polarity column (e.g., containing phenyl and methyl polysiloxane) is often a suitable choice. Flame Ionization Detection (FID) is a common detector for quantitative analysis of organic compounds, offering high sensitivity and a wide linear range.

Table 2: Hypothetical GC Parameters for Analysis of this compound

Parameter Typical Condition Purpose
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) Stationary phase for separation based on boiling point and polarity.
Carrier Gas Helium or Nitrogen Mobile phase to transport the analyte through the column.
Injector Temperature 280°C Ensures complete and rapid vaporization of the sample.
Oven Program Temperature gradient (e.g., 150°C to 300°C) Controls column temperature to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) Detects and quantifies organic analytes after separation.

| Detector Temperature | 320°C | Prevents condensation of the analyte in the detector. |

Mass Spectrometry-Based Methods for Identification and Quantification in Research Contexts

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for elucidating the structure of unknown compounds and quantifying known ones with high specificity. For this compound, MS can confirm its molecular weight and provide structural information through fragmentation analysis. The NIST Chemistry WebBook provides mass spectral data for structurally similar compounds, which can serve as a reference. nist.gov

When coupled with an ionization source like electron ionization (EI), the molecule will form a molecular ion (M+) corresponding to its molecular weight. This ion can then undergo fragmentation, breaking at predictable points. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. mdpi.commdpi.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Description Proposed Structure / Formula Predicted m/z
Molecular Ion [C20H17NO2]+• 315.13
Loss of phenoxy radical [C14H12NO]+ 210.09
Biphenyl (B1667301) fragment [C12H9]+ 153.07
Phenoxyacetyl fragment [C8H7O2]+ 135.04

| Amide bond cleavage | [C12H10N]+ | 168.08 |

Coupled Analytical Techniques (e.g., GC-MS, HPLC-UV/FLU)

To achieve the highest degree of confidence in analytical results, chromatographic separation is often coupled directly with a detection technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they are directly introduced into the mass spectrometer. This provides both the retention time (a chromatographic parameter) and the mass spectrum (a structural parameter) for each component. GC-MS is a definitive method for identifying and quantifying volatile and thermally stable compounds in complex mixtures. researchgate.net

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLU): Coupling HPLC with a UV-Vis or a photodiode array (PDA) detector is a standard approach for quantification. nih.govnih.gov The UV detector measures the absorbance of the eluting compound at a specific wavelength. A PDA detector can acquire the entire UV-Vis spectrum of the analyte as it elutes, which can help in peak purity assessment and compound identification. For molecules that fluoresce, a fluorescence (FLU) detector can offer significantly higher sensitivity and selectivity compared to UV detection.

Principles of Analytical Method Validation in Research

For research findings to be considered reliable and reproducible, the analytical methods used must be validated. austinpublishinggroup.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jchr.org The key parameters for validation are established by guidelines from bodies like the International Council for Harmonisation (ICH). austinpublishinggroup.comresearchgate.net

The primary validation characteristics include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve. up.ac.za

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and analyzed. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. up.ac.zaresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Summary of Analytical Method Validation Parameters

Validation Parameter Description Typical Acceptance Criteria (Example)
Specificity Differentiates analyte from other substances. No interference at the retention time of the analyte.
Linearity Proportionality of signal to concentration. Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness to the true value. 98.0% - 102.0% recovery
Precision (RSD) Agreement among repeated measurements. RSD ≤ 2.0% jchr.org
LOD Lowest detectable concentration. Signal-to-Noise Ratio (S/N) of 3:1
LOQ Lowest quantifiable concentration. Signal-to-Noise Ratio (S/N) of 10:1

| Robustness | Insensitivity to small method variations. | RSD remains within acceptable limits. |

Future Perspectives and Advanced Derivative Development in N 1,1 Biphenyl 4 Yl 2 Phenoxyacetamide Research

Exploration of Novel Bioactive Analogues

The quest for new and improved therapeutic agents has led to the extensive exploration of novel bioactive analogues of N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide. By systematically modifying the core structure, scientists aim to enhance efficacy, improve pharmacokinetic profiles, and reduce potential toxicity. nih.gov This often involves the synthesis of a series of derivatives where different functional groups are introduced or altered on the biphenyl (B1667301) and phenoxy rings.

Recent studies have demonstrated the potential of creating diverse chemical libraries based on this scaffold. For instance, the synthesis of novel biphenyl-sulfonamide analogues has yielded potent inhibitors of the NLRP3 inflammasome, a key player in various inflammatory diseases. nih.gov One such representative compound, H28, exhibited an IC50 value of 0.57 μM and was shown to directly bind to the NLRP3 protein. nih.gov This highlights how structural modifications can lead to compounds with specific and potent biological activities.

Similarly, the development of 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives has shown promise in the field of photopolymerization, acting as effective photosensitizers. researchgate.net These examples underscore the versatility of the biphenyl scaffold in generating analogues with a wide range of biological and chemical properties. The continuous exploration of such analogues is crucial for identifying lead compounds with optimal therapeutic characteristics.

Design of Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being replaced by the development of multi-target-directed ligands (MTDLs). mdpi.comnih.gov This approach is particularly relevant for complex multifactorial diseases where modulating a single target may not be sufficient. mdpi.com The this compound scaffold provides a versatile platform for designing MTDLs that can interact with multiple biological targets simultaneously.

The design strategy for MTDLs often involves combining pharmacophores from different known ligands into a single molecule. This can lead to synergistic effects and a more holistic therapeutic outcome. For example, research into Alzheimer's disease has focused on developing MTDLs that can inhibit both cholinesterases and the aggregation of amyloid-beta peptides. nih.gov By integrating functionalities that address different pathological aspects of a disease, MTDLs offer a more comprehensive treatment approach. nih.gov

The development of MTDLs requires a deep understanding of the structural biology of the targets and the pharmacodynamic properties of the designed ligands. researchgate.net In silico methods and computational modeling play a crucial role in the rational design and optimization of these multi-target agents, helping to predict their binding affinities and potential off-target effects. mdpi.com

Lead Optimization Strategies for Enhanced Biological Activity

Once a promising lead compound is identified, lead optimization becomes a critical step in the drug development process. nih.gov This involves fine-tuning the chemical structure to maximize potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov For derivatives of this compound, various optimization strategies are employed.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are essential for its biological activity. nih.gov For example, in the optimization of a MEIS1 inhibitor, SAR studies revealed the importance of a para-methoxy group on one ring and a hydrophobic moiety at the meta position of another ring for inhibitory activity. nih.gov

Modern drug design techniques, including computer-aided drug design (CADD), are also instrumental in lead optimization. nih.gov These methods can predict how a molecule will bind to its target protein, allowing for more rational and targeted modifications to the lead structure. The goal is to create a drug candidate with an optimal balance of efficacy and safety.

Mechanistic and SAR-Driven Compound Design Principles

A deep understanding of the mechanism of action and the structure-activity relationships (SAR) is paramount for the rational design of new and improved compounds. For this compound derivatives, this involves elucidating how they interact with their biological targets at a molecular level.

Mechanistic studies can reveal the specific binding sites and conformational changes induced by the compound. For instance, preliminary mechanistic studies on the biphenyl-sulfonamide NLRP3 inflammasome inhibitor H28 revealed its direct binding to the NLRP3 protein, thereby inhibiting its assembly and activation. nih.gov This kind of detailed information is invaluable for designing more potent and selective inhibitors.

SAR-driven design uses the data from SAR studies to guide the synthesis of new analogues with predicted improvements in activity. nih.gov This iterative process of design, synthesis, and testing allows for the systematic optimization of the lead compound. Computational tools, such as molecular docking and molecular dynamics simulations, are often used to support and rationalize the experimental SAR data, providing insights into the key interactions between the ligand and its target. nih.gov

Expanding Research into Novel Therapeutic Application Areas

While initial research may focus on a specific therapeutic area, the versatile nature of the this compound scaffold opens up possibilities for its application in a wide range of diseases. nih.gov The exploration of new therapeutic areas is a key aspect of future research.

For example, derivatives of this scaffold are being investigated for their potential as anticancer agents. nih.gov Novel N-(heterocyclylphenyl)benzenesulfonamides have been synthesized and shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in many cancers. nih.gov Another area of interest is in the treatment of neurodegenerative diseases. The development of radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential probes for the excitatory amino acid transporter 2 (EAAT2) highlights the potential application in neurological disorders. nih.gov

Furthermore, the anti-inflammatory properties of some derivatives, such as the NLRP3 inflammasome inhibitors, suggest their potential use in a variety of inflammatory conditions. nih.gov As our understanding of the biological activities of these compounds grows, so too will the potential for their application in new and diverse therapeutic areas.

Q & A

Q. What are the established synthetic routes for N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling biphenyl-4-amine with phenoxyacetyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for minimizing side products like N,O-diacylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. What analytical techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the biphenyl linkage (δ 7.4–7.6 ppm for aromatic protons) and acetamide carbonyl (δ ~168 ppm).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity.
  • Mass Spectrometry (ESI-MS): Molecular ion peaks [M+H]⁺ at m/z 317.4 (calculated for C₂₀H₁₇NO₂) confirm molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on GHS classifications for structurally similar acetamides:

  • Acute toxicity (Oral, Category 4): Use nitrile gloves and fume hoods to avoid ingestion/inhalation.
  • Skin irritation (Category 2): Wear lab coats and chemical-resistant gloves (e.g., Viton®).
  • Respiratory sensitization (Category 3): Employ P95 respirators during powder handling .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for acylation steps, identifying steric hindrance at the biphenyl moiety as a rate-limiting factor. Molecular dynamics simulations (e.g., in Gaussian or ORCA) guide solvent selection by modeling dipole interactions in polar aprotic solvents like DMF .

Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Meta-analysis of analogs: Compare bioactivity of this compound with derivatives lacking the phenoxy group (e.g., N-biphenyl acetamide). Reduced anti-inflammatory activity in analogs suggests the phenoxy moiety enhances target binding (e.g., COX-2 inhibition).
  • Dose-response curves: Address non-monotonic responses (e.g., hormesis) by testing concentrations across 5-log ranges (1 nM–100 µM) .

Q. How do solvent polarity and temperature affect crystallization dynamics?

Polar solvents (e.g., ethanol) promote hydrogen bonding between acetamide carbonyl (C=O) and biphenyl π-systems, yielding monoclinic crystals (P2₁/c space group). Differential Scanning Calorimetry (DSC) reveals melting points (Tm) ~185–190°C, with polymorphic transitions observed at cooling rates <5°C/min .

Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for reproducibility in biological assays?

  • Power analysis: Use G*Power to determine sample sizes (α = 0.05, β = 0.2) for in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
  • Outlier detection: Apply Grubbs’ test to exclude anomalous data points in triplicate measurements .

Q. How can intramolecular hydrogen bonding influence spectroscopic properties?

Infrared (IR) spectroscopy identifies C=O stretching vibrations at ~1650 cm⁻¹, which redshift by 10–15 cm⁻¹ in deuterated DMSO due to N–H∙∙∙O=C hydrogen bonding. X-ray crystallography further validates bond angles (e.g., N–C–O ~120°) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding metabolic stability in hepatic microsomes?

Variations in cytochrome P450 isoform expression (e.g., CYP3A4 vs. CYP2C9 dominance across species) may explain discrepancies. Standardize assays using human liver microsomes pooled from ≥10 donors and include positive controls (e.g., verapamil for CYP3A4) .

Q. How to reconcile differences in logP values from experimental vs. computational methods?

Experimental logP (shake-flask method, octanol/water) often exceeds predicted values (ChemAxon, MarvinSketch) due to π-π stacking between biphenyl groups. Adjust computational models by incorporating solvation free energy corrections (e.g., SMD solvent model) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.